
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one
Übersicht
Beschreibung
“1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one” is a compound that contains an imidazole moiety and an indenone moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been well documented . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .Chemical Reactions Analysis
Imidazole-containing compounds show a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Wissenschaftliche Forschungsanwendungen
1. Alpha 2-Adrenoceptor Agonist and Antihypertensive Drug Development
- Research Findings: Studies have shown that certain derivatives of imidazolidin-2-one, like marsanidine, exhibit selective alpha 2-adrenoceptor ligand properties. These compounds have potential medical uses as alpha 2-adrenoceptor agonists and may be developed as centrally acting antihypertensive drugs (Sa̧czewski et al., 2008).
2. Hypotensive Properties and Receptor Affinity
- Research Findings: Analogs of imidazolidin-2-one, such as Marsanidine and TCS-80, have been tested for their hypotensive properties in rats. These studies aimed to understand the role of α2-adrenergic and I1-imidazoline receptors in mediating the cardiovascular effects of these compounds (Boblewski et al., 2016).
3. Influence of Fluorination on Pharmacological Properties
- Research Findings: Research has shown that fluorination of the indazole ring in certain α2-adrenoceptor agonists can influence their binding affinity and selectivity. The fluorinated derivatives exhibit varying degrees of hypotensive and bradycardic activities, which are significant for understanding their cardiovascular properties (Wasilewska et al., 2014).
4. Development of Hypotensive Agents
- Research Findings: A series of 1‐[(imidazolidin‐2‐yl)imino]‐1H‐indole analogues were synthesized and tested for their activities at α1‐ and α2‐adrenoceptors as well as imidazoline receptors. These studies focused on developing compounds with high cardiovascular activity and understanding their metabolic stability (Kornicka et al., 2017).
5. Antibacterial and Antifungal Activities
- Research Findings: New derivatives of 5-imino-4-thioxo-2-imidazolidinone have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activities, with certain derivatives displaying the best antimicrobial activity (Ammar et al., 2016).
Zukünftige Richtungen
The development of new methods for the synthesis of imidazole derivatives is an urgent task . The proposed method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring . This could lead to the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This reaction introduces the desired pharmacophore group into position 4 of the imidazolidine ring .
Biochemical Pathways
Imidazole derivatives are known to exhibit a wide spectrum of biological activity, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide spectrum of biological activity, suggesting they may have diverse molecular and cellular effects .
Action Environment
The synthesis of imidazolidin-2-ones from acyclic precursors is known to be influenced by the need to use expensive and hard-to-find catalysts .
Biochemische Analyse
Biochemical Properties
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular function . Additionally, it has been found to affect cell signaling pathways, which can result in altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular function. The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical changes within the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness . Long-term studies have shown that it can have lasting effects on cellular function, with some changes persisting even after the compound has been degraded. These effects are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, affecting various biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is essential for its biochemical activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity. It is directed to specific compartments or organelles within the cell, where it can exert its effects . Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its intended site of action.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-13-7-8-14(12)11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMGZIDJSIUMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)
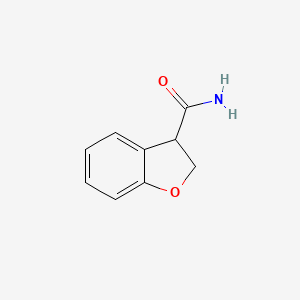
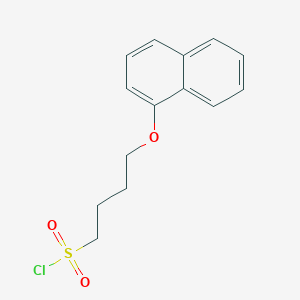
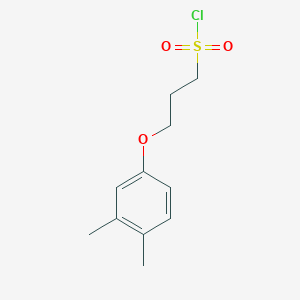

![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)

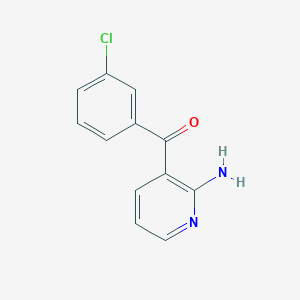

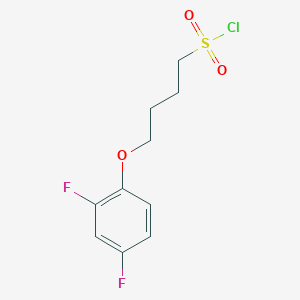
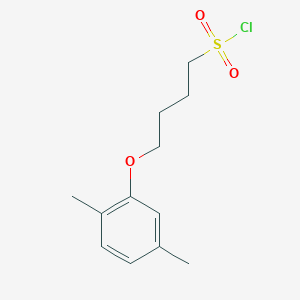
![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)